Molecular Weight and Lipophilicity Differentiation Versus the Furan-2-ylmethyl Analog (CAS 1448046-58-9)
The target compound possesses a molecular weight of 423.5 g/mol and a computed XLogP3 of 1.4, compared to 431.5 g/mol for the furan-2-ylmethyl analog, representing an 8.0 g/mol reduction in molecular weight and a lower predicted lipophilicity that places it closer to the favorable drug-likeness space defined by Lipinski's Rule of Five [1]. Although an experimental logP/logD value for the furan analog has not been reported, the structural replacement of the lipophilic furan ring with a polar methyl ester is expected, on the basis of established fragment-based lipophilicity contributions, to reduce logD₇.₄ by approximately 0.5–1.0 log units compared to the furan analog .
| Evidence Dimension | Physicochemical properties (MW and lipophilicity) |
|---|---|
| Target Compound Data | MW 423.5 g/mol; XLogP3 1.4 |
| Comparator Or Baseline | CAS 1448046-58-9: MW 431.5 g/mol; XLogP3 not experimentally reported |
| Quantified Difference | ΔMW = -8.0 g/mol; estimated ΔlogD₇.₄ ≈ -0.5 to -1.0 (fragment-based inference) |
| Conditions | Computed properties from PubChem 2.2 and standard fragment-based logD estimation methods |
Why This Matters
Lower MW and lipophilicity are associated with improved solubility, reduced non-specific binding, and more favorable ADME profiles, making this compound a more attractive starting point for hit-to-lead campaigns requiring oral bioavailability.
- [1] PubChem Compound Summary for CID 71809172. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71809172 (accessed May 9, 2026). View Source
